Product packaging for 2-Amino-2-(2,5-difluorophenyl)acetonitrile(Cat. No.:CAS No. 124777-80-6)

2-Amino-2-(2,5-difluorophenyl)acetonitrile

Cat. No.: B12114591
CAS No.: 124777-80-6
M. Wt: 168.14 g/mol
InChI Key: KHFQZWKSHNKHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of α-Aminonitriles as Synthetic Intermediates and Precursors

α-Aminonitriles are a cornerstone of synthetic organic chemistry, primarily recognized as key intermediates in the Strecker synthesis of amino acids, one of the oldest and most fundamental multi-component reactions. mdpi.commdpi.com First reported in 1850, the Strecker reaction combines an aldehyde or ketone, ammonia (B1221849), and a cyanide source to produce an α-aminonitrile. mdpi.comnih.gov Subsequent hydrolysis of the nitrile group readily converts these intermediates into the corresponding α-amino acids. mdpi.com This versatility allows for the synthesis of a vast array of both proteinogenic and non-proteinogenic amino acids, which are indispensable in peptide science and drug discovery. core.ac.uk

The utility of α-aminonitriles extends far beyond amino acid synthesis. They are exceptionally versatile bifunctional compounds. core.ac.uk The nitrile group can be reduced to an amine, leading to the formation of 1,2-diamines, while the amino group can be chemically modified. core.ac.uk Furthermore, α-aminonitriles serve as stable precursors to highly reactive iminium ions and can be metallated to function as acyl anion equivalents, showcasing a breadth of reactivity that makes them valuable in the construction of complex nitrogen-containing heterocycles and natural products. core.ac.ukprepchem.com Recent research has focused on developing greener and more efficient catalytic methods for their synthesis, avoiding toxic cyanation reagents and employing organocatalysts to achieve high yields and enantioselectivity. mdpi.comnih.govorganic-chemistry.org

The innate energy stored in the nitrile triple bond makes α-aminonitriles attractive for prebiotic chemistry and peptide ligation, potentially bypassing the less reactive zwitterionic amino acids in aqueous environments. springernature.comnih.gov Their nucleophilic character over a broad pH range makes them ideal for chemical ligations in water. springernature.com

Strategic Importance of Fluorinated Aromatic Scaffolds in Organic Synthesis

The introduction of fluorine into organic molecules, particularly into aromatic systems, is a well-established and powerful strategy in medicinal chemistry and materials science. bioorganica.com.uasemanticscholar.org Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physicochemical and biological profile. semanticscholar.org

In drug design, selective fluorination is used to fine-tune a compound's properties to enhance its therapeutic potential. Key benefits include:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency. The trifluorophenyl substituent in the drug Atogepant, for example, increases its binding affinity for its target receptor. semanticscholar.org

Lipophilicity and Permeability: Strategic placement of fluorine atoms can modulate a molecule's lipophilicity, which influences its ability to cross cell membranes and the blood-brain barrier.

pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve oral absorption by reducing ionization at physiological pH.

The prevalence of fluorinated motifs in recently approved pharmaceuticals, such as Resmetirom and Cabotegravir, underscores the continued importance of this strategy in developing next-generation therapeutics. semanticscholar.orgacs.org Consequently, fluorinated aromatic building blocks, including difluorinated precursors like 2,5-difluorobenzaldehyde (B1295323), are highly sought-after starting materials. google.com

Research Trajectories for 2-Amino-2-(2,5-difluorophenyl)acetonitrile and Structural Analogues

While specific, in-depth research focused exclusively on this compound is not widely documented in mainstream literature, its research potential can be projected from the synthesis and application of its structural analogues and precursors. The primary research trajectory for this compound is as a specialized building block for creating more complex, high-value molecules, particularly for the pharmaceutical industry.

Synthetic Approaches: The most direct and logical route to synthesize this compound is via a Strecker-type reaction. This would involve the three-component condensation of 2,5-difluorobenzaldehyde, a readily available starting material, with ammonia and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). The development of a catalytic, enantioselective version of this reaction would be a significant research goal, enabling access to chirally pure forms of the molecule, which is critical for pharmaceutical applications. Various catalytic systems have been developed for related Strecker reactions, offering a template for this endeavor.

Table 1: Illustrative Catalytic Systems for Strecker-Type Reactions

Catalyst Type Cyanide Source Substrate Scope Key Advantage
Chiral Amide Organocatalyst TMSCN Aldehydes, Amines High enantioselectivity (up to 99% ee) mdpi.com
Sulfated Polyborate TMSCN Aldehydes/Ketones, Amines Solvent-free conditions, high yields (up to 99%) mdpi.com
Partially Hydrolyzed Titanium Alkoxide Ethyl Cyanoformate Imines High yields and enantioselectivity at room temp organic-chemistry.org

Applications as a Synthetic Intermediate: The true value of this compound lies in its potential for further chemical elaboration. Research would likely focus on transforming the aminonitrile moiety into other functional groups.

Synthesis of Fluorinated α-Amino Acids: Hydrolysis of the nitrile group would yield 2-amino-2-(2,5-difluorophenyl)acetic acid, a non-proteinogenic amino acid. Such fluorinated amino acids are valuable for incorporation into peptides to enhance their stability and biological activity.

Formation of Bioactive Heterocycles: The aminonitrile functionality is a versatile precursor for constructing nitrogen-containing heterocycles, which form the core of many pharmaceuticals. For instance, it could be used to synthesize fluorinated analogues of imidazole (B134444) or thiazole (B1198619) derivatives.

Drug Discovery Scaffolds: The compound itself could serve as a key fragment in fragment-based drug discovery programs. Its difluorophenyl ring offers a distinct substitution pattern for probing interactions within a protein's binding site. The existence of related compounds like 2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride in chemical catalogs suggests a demand for such difluorinated aminonitrile scaffolds in research and development. bldpharm.com

The exploration of this compound and its analogues aligns with the major trend of combining the structural features of amino acids with the pharmacokinetic benefits of fluorination to create novel pharmaceutical candidates. bioorganica.com.uasemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2 B12114591 2-Amino-2-(2,5-difluorophenyl)acetonitrile CAS No. 124777-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124777-80-6

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

2-amino-2-(2,5-difluorophenyl)acetonitrile

InChI

InChI=1S/C8H6F2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,12H2

InChI Key

KHFQZWKSHNKHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C#N)N)F

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 2,5 Difluorophenyl Acetonitrile and Derivatives

Established Synthetic Routes for α-Aryl-α-aminonitriles

The formation of α-aryl-α-aminonitriles can be achieved through several reliable and well-documented synthetic pathways. These methods are generally applicable to a wide range of aromatic aldehydes, including substituted benzaldehydes like 2,5-difluorobenzaldehyde (B1295323).

Strecker-type Synthesis Adaptations for Difluorophenyl Substrates

The Strecker synthesis, first reported in 1850, remains one of the most effective methods for the preparation of α-aminonitriles. masterorganicchemistry.com This one-pot, three-component reaction typically involves an aldehyde, a source of ammonia (B1221849), and a cyanide source. masterorganicchemistry.comnih.gov For the synthesis of 2-Amino-2-(2,5-difluorophenyl)acetonitrile, 2,5-difluorobenzaldehyde serves as the aldehyde component. nih.govsigmaaldrich.comthermofisher.com

The reaction mechanism proceeds through the initial formation of an imine from the reaction of 2,5-difluorobenzaldehyde with ammonia. masterorganicchemistry.com The subsequent nucleophilic addition of a cyanide ion to the imine intermediate yields the target α-aminonitrile. masterorganicchemistry.com The reaction is often carried out in aqueous or alcoholic solutions, and various cyanide sources can be employed, including hydrogen cyanide (HCN), alkali metal cyanides (e.g., KCN or NaCN), or trimethylsilyl (B98337) cyanide (TMSCN). masterorganicchemistry.com The use of ammonium (B1175870) chloride (NH4Cl) is common as it provides both a source of ammonia and a mild acidic catalyst to promote imine formation. masterorganicchemistry.com

While the classical Strecker synthesis produces a racemic mixture of the α-aminonitrile, modern adaptations have focused on developing asymmetric variants to achieve enantioselective synthesis. nih.govresearchgate.net

Reductive Amination Approaches for α-Amino Acetonitriles

Reductive amination is a versatile method for forming amines from carbonyl compounds. masterorganicchemistry.com This approach can be adapted for the synthesis of α-amino acetonitriles. In one possible pathway, an α-keto nitrile, such as 2-oxo-2-(2,5-difluorophenyl)acetonitrile, could undergo reductive amination. However, a more common strategy involves the reductive amination of an aldehyde or ketone to form a primary or secondary amine, which can then be further elaborated. masterorganicchemistry.comorganic-chemistry.org

A typical reductive amination involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. masterorganicchemistry.com For the synthesis of N-substituted derivatives of this compound, one could envision a two-step process where 2,5-difluorobenzaldehyde is first converted to an imine with a primary amine, followed by the addition of a cyanide source and subsequent reduction. Alternatively, a direct reductive amination of the initially formed α-aminonitrile could be explored, although this is less common.

A variety of reducing agents can be employed in reductive amination, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being among the most frequently used due to their selectivity. sigmaaldrich.commasterorganicchemistry.com

Stereoselective Synthesis and Enantioselective Approaches

The development of stereoselective methods for the synthesis of α-aryl-α-aminonitriles is of significant interest, as the chirality of the α-carbon is often crucial for the biological activity of the final products. Asymmetric Strecker reactions have emerged as a powerful tool to access enantiomerically enriched α-aminonitriles. nih.govnih.govnih.gov

These approaches often rely on the use of a chiral auxiliary or a chiral catalyst. nih.gov Chiral amines or their derivatives can be used to form chiral imines, which then undergo diastereoselective cyanation. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched α-aminonitrile.

More recently, catalytic asymmetric methods have gained prominence. nih.govecampus.comrsc.org These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction between an achiral imine and a cyanide source. Both metal-based and organocatalytic systems have been successfully developed for this purpose. For the synthesis of enantiomerically pure this compound, a chiral catalyst would facilitate the enantioselective addition of cyanide to the imine derived from 2,5-difluorobenzaldehyde and ammonia.

Catalyst Systems in Aminonitrile Formation

The choice of catalyst can significantly influence the efficiency, selectivity, and environmental impact of α-aminonitrile synthesis. Research has focused on developing a range of catalyst systems, including organocatalysts and heterogeneous catalysts, to improve upon traditional methods.

Organocatalytic Strategies in α-Aminonitrile Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a valuable tool in asymmetric synthesis, including the Strecker reaction. nih.govresearchgate.netrsc.org Chiral organocatalysts, such as thioureas, phosphoric acids, and amino acid-derived catalysts, have been shown to effectively promote the enantioselective cyanation of imines. nih.govrsc.org

These catalysts typically operate through the activation of the imine and/or the cyanide source via hydrogen bonding or Brønsted/Lewis acid-base interactions. nih.gov For instance, a chiral thiourea (B124793) catalyst can activate the imine by forming hydrogen bonds, thereby directing the nucleophilic attack of the cyanide ion to one face of the imine, leading to a high degree of enantioselectivity. rsc.org The application of such organocatalytic strategies to the Strecker reaction of 2,5-difluorobenzaldehyde would be a promising route to enantiomerically enriched this compound.

Table 1: Representative Organocatalysts in Asymmetric Strecker Reactions

Catalyst Type Substrate Scope Enantiomeric Excess (ee) Reference
Chiral Thiourea Aromatic and Aliphatic N,N-dialkylhydrazones Up to 86% rsc.org

Heterogeneous and Green Catalysis in Related Reactions

In the pursuit of more sustainable chemical processes, the development of heterogeneous and green catalysts for α-aminonitrile synthesis has gained considerable attention. Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,5-difluorobenzaldehyde
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile
2-oxo-2-(2,5-difluorophenyl)acetonitrile
Hydrogen cyanide
Potassium cyanide
Sodium cyanide
Trimethylsilyl cyanide
Ammonia
Ammonium chloride
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Pinacol-derived chlorohydrosilane
Pyridine

Electrochemical Synthesis Methods for Structurally Related Aminonitriles

Electrochemical methods offer a green and sustainable alternative for the synthesis of organic compounds, often avoiding harsh reagents and reaction conditions. rsc.orgchemrxiv.org In the realm of aminonitrile synthesis, electrochemical approaches are an emerging field of interest. Research has demonstrated the feasibility of electrochemical C-H bond cyanation of imine derivatives, which are key precursors to α-aminonitriles. rsc.org

A notable development in this area is the direct electrochemical C-H bond cyanation of imine derivatives using acetonitrile (B52724) as both the solvent and the cyanide source. rsc.org This method is advantageous as it circumvents the use of highly toxic cyanating agents like KCN or NaCN. rsc.org The reaction is typically carried out in an undivided cell at a constant current, employing a carbon rod as the cathode and a magnesium plate as the anode. rsc.org

Detailed research findings have shown that this electrochemical protocol is applicable to a variety of substituted N,1-diphenylmethanimine derivatives, yielding the corresponding phenylbenzimidoyl cyanides. rsc.org The reaction proceeds under catalyst-free conditions, highlighting its efficiency and simplicity. rsc.org

Below are tables detailing the substrate scope and reaction conditions for the electrochemical cyanation of structurally related imine derivatives.

Table 1: Electrochemical C-H Bond Cyanation of Substituted N,1-diphenylmethanimine Derivatives rsc.org

EntryProductYield (%)
1HH2,2-diphenylacetonitrile85
24-ClH2-(4-chlorophenyl)-2-phenylacetonitrile82
34-BrH2-(4-bromophenyl)-2-phenylacetonitrile80
44-FH2-(4-fluorophenyl)-2-phenylacetonitrile83
54-CH₃H2-phenyl-2-(p-tolyl)acetonitrile78
64-OCH₃H2-(4-methoxyphenyl)-2-phenylacetonitrile75
7H4-Cl2-phenyl-2-(4-chlorophenyl)acetonitrile81
8H4-Br2-phenyl-2-(4-bromophenyl)acetonitrile79
9H4-F2-phenyl-2-(4-fluorophenyl)acetonitrile80
10H4-CH₃2-phenyl-2-(p-tolyl)acetonitrile77

Reaction Conditions: Constant current electrolysis in an undivided cell with a carbon cathode and magnesium anode, using acetonitrile as the solvent and cyanating agent at 0°C for 1 hour. rsc.org

Table 2: Optimized Reaction Conditions for the Electrochemical Cyanation of N,1-diphenylmethanimine rsc.org

ParameterVariationYield (%)
Electrolyte n-Bu₄NBF₄85
n-Bu₄NClO₄80
n-Bu₄NPF₆82
Current (mA) 1075
2085
3083
Temperature (°C) 085
2578
5070
Time (min) 3070
6085
9085

The mechanistic pathway for this electrochemical cyanation is believed to involve the generation of a radical anion from acetonitrile at the cathode. rsc.org This radical anion then acts as the cyanating species. The process represents a significant advancement in the synthesis of α-aminonitrile precursors, offering a safer and more environmentally friendly route compared to traditional chemical methods. rsc.org

Chemical Reactivity and Transformation Studies of 2 Amino 2 2,5 Difluorophenyl Acetonitrile

Reaction Mechanisms and Mechanistic Investigations

The α-amino group in 2-amino-2-(2,5-difluorophenyl)acetonitrile is a primary amine, which typically acts as a nucleophile. rsc.org Its reactivity is influenced by the electronic effects of the adjacent nitrile and difluorophenyl groups. The kinetics of reactions involving amino acids with stabilized diarylcarbenium ions have been studied, showing that amino acids can be potent nucleophiles. rsc.org While the specific nucleophilicity of this compound has not been extensively quantified in comparative studies, general principles of amino acid reactivity suggest that the α-amino group can participate in a variety of nucleophilic addition and substitution reactions. rsc.orgnih.gov

The nucleophilicity of primary amino groups can vary, but they are generally less reactive than corresponding thiolates, as seen in cysteine, but more reactive than water or hydroxide (B78521) ions under certain pH conditions. rsc.org The secondary amino group of proline, for instance, is significantly more reactive than primary amino groups. rsc.org In the context of this compound, the electron-withdrawing nature of the nitrile and difluorophenyl groups may modulate the nucleophilicity of the α-amino group.

ReactantReaction TypeProduct Type
ElectrophilesNucleophilic Addition/SubstitutionSubstituted amine derivatives
Carbonyl CompoundsNucleophilic AdditionImines or Schiff bases
Acylating AgentsNucleophilic Acyl SubstitutionAmides
Alkylating AgentsNucleophilic AlkylationSecondary or tertiary amines

The nitrile, or cyano, group is a versatile functional group that can undergo a range of transformations. chemistrysteps.comresearchgate.net It is electronically similar to a carbonyl group, with an electrophilic carbon atom susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. chemistrysteps.comebsco.com The reaction proceeds through an amide intermediate. chemistrysteps.comebsco.com In acidic conditions, the nitrogen atom is protonated, activating the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com This forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.comebsco.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgebsco.com This reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion which is then further reduced. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction of nitriles to aldehydes. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile's carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org

ReagentConditionsProduct
H₃O⁺, heatAcidic Hydrolysis2-Amino-2-(2,5-difluorophenyl)acetic acid
OH⁻, H₂O, heatBasic Hydrolysis2-Amino-2-(2,5-difluorophenyl)acetate
LiAlH₄, then H₂OReduction2-(2,5-Difluorophenyl)ethane-1,2-diamine
DIBAL-H, then H₂OPartial Reduction2-Amino-2-(2,5-difluorophenyl)acetaldehyde
RMgX or RLi, then H₂OOrganometallic Addition1-(2,5-Difluorophenyl)-1-amino-2-alkanone

The 2,5-difluorophenyl group significantly influences the reactivity of both the α-amino and nitrile groups through inductive and resonance effects. Fluorine is a highly electronegative atom, and its presence on the phenyl ring has a strong electron-withdrawing inductive effect.

This electron-withdrawing nature can impact the nucleophilicity of the α-amino group, potentially making it less reactive compared to an unsubstituted analog. Conversely, the electrophilicity of the nitrile carbon may be enhanced, making it more susceptible to nucleophilic attack. The substitution pattern on the phenyl ring can also play a role in directing the course of certain reactions. For instance, in reactions involving the aromatic ring itself, the fluorine atoms act as ortho, para-directors for electrophilic aromatic substitution, although the ring is generally deactivated. In the context of reactions at the benzylic position, the electronic properties of the difluorophenyl ring can stabilize or destabilize reaction intermediates, thereby affecting reaction rates and pathways. mdpi.com

Derivatization and Functionalization Strategies

The presence of both an amino and a nitrile group allows for a wide range of derivatization and functionalization strategies, enabling the synthesis of a diverse array of compounds. psu.eduresearchgate.net

Primary amines, such as the α-amino group in this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. semanticscholar.orgiosrjournals.org This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases are versatile intermediates in organic synthesis and can themselves be involved in further reactions. iosrjournals.orgresearchgate.net For example, a novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was synthesized and shown to act as a fluorescent chemosensor for Mg²⁺ ions. semanticscholar.org The formation of metal complexes with Schiff bases derived from amino acids has also been extensively studied. researchgate.net

Alkylation: The nitrogen of the α-amino group can be alkylated using various alkylating agents. google.comresearchgate.net The reaction of N-tosyl α-amino acids with methyl iodide in the presence of sodium hydroxide is a known method for N-methylation. monash.edu Phase-transfer catalysis can also be employed for the alkylation of N-nitrobenzenesulfonamides of amino acids. monash.edu The carbon atom alpha to the nitrile group can also be alkylated under basic conditions through the formation of a carbanion. google.com

Acylation: The α-amino group can be readily acylated with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. mdpi.commdma.ch N-acetylation is a common transformation. mdpi.com Acetonitrile (B52724) itself has been explored as an acetylating agent in the presence of a catalyst. mdpi.com The protection of the amino group through acylation is often a necessary step in multi-step syntheses to prevent unwanted side reactions. mdma.ch For instance, N-acylamino acids have been used in Friedel-Crafts acylation reactions. mdma.ch

Reaction TypeReagent ExampleFunctional Group ModifiedProduct Type
Schiff Base FormationAldehyde or Ketoneα-Amino groupImine
N-AlkylationAlkyl Halideα-Amino groupSecondary or Tertiary Amine
C-AlkylationAlkyl Halide (with base)α-CarbonSubstituted Acetonitrile
N-AcylationAcid Chloride or Anhydrideα-Amino groupAmide

Cyclization Reactions Leading to Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of biologically active molecules. The strategic use of bifunctional starting materials that can undergo cyclization reactions is a common and efficient approach to constructing these complex architectures. While α-amino nitriles, such as this compound, represent potential precursors for such transformations, a review of the scientific literature reveals a notable absence of studies specifically detailing their application in the synthesis of fused heterocyclic systems.

Typically, the construction of fused heterocycles from α-amino nitriles would be expected to proceed through reactions with 1,2- or 1,3-dicarbonyl compounds, or other reagents bearing two electrophilic centers. These reactions, often proceeding via a cascade of condensation and cyclization steps, can lead to the formation of a variety of fused systems, such as quinoxalines, imidazoles, or pyrimidines. For instance, the reaction of an α-amino nitrile with a 1,2-diketone could theoretically yield a dihydropyrazine (B8608421) intermediate, which upon oxidation would afford a substituted pyrazine, a core component of many fused systems.

However, despite the synthetic potential of this compound, which possesses both a nucleophilic amino group and an activated nitrile function, there is a lack of published research demonstrating its successful cyclization to form fused heterocyclic structures. General methodologies for the synthesis of fused heterocycles often employ related building blocks like ortho-diaminoarenes or other amino-substituted heterocycles. acgpubs.orgthieme-connect.dersc.org These established routes highlight the feasibility of such cyclization strategies in principle, but the specific reactivity of the 2,5-difluorophenyl substituted aminonitrile in this context remains unexplored in the available scientific literature.

The absence of detailed research findings and corresponding data tables for the cyclization of this compound into fused heterocyclic systems prevents a more in-depth discussion and the presentation of specific experimental results. Further investigation into the reactivity of this compound is required to ascertain its utility as a building block for the synthesis of novel fused heterocyclic scaffolds.

Advanced Spectroscopic Characterization and Elucidation of 2 Amino 2 2,5 Difluorophenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of specific atoms within a molecule.

¹H-NMR and ¹³C-NMR for Molecular Architecture Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the structure of organic molecules. In the case of 2-Amino-2-(2,5-difluorophenyl)acetonitrile, the ¹H-NMR spectrum would be expected to show distinct signals for the amino (-NH₂), methine (-CH), and aromatic protons. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons. For instance, the methine proton would likely appear as a singlet, while the aromatic protons would exhibit complex splitting due to coupling with each other and with the fluorine atoms. amazonaws.com

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. One would anticipate signals for the carbon of the nitrile group (-C≡N), the methine carbon, and the various carbons of the difluorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine atoms. amazonaws.com

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
-NH₂Broad singlet-s
-CH-Singlet~40-50s
Aromatic-HMultiplet~115-160m
-C≡N-~117-120-
Aromatic-C-~115-160 (multiple signals)-

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

¹⁹F-NMR Spectroscopic Analysis of Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the ¹⁹F-NMR spectrum would show two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring (at positions 2 and 5). The chemical shifts of these fluorine atoms provide insight into their local electronic environments. Furthermore, the coupling between the fluorine atoms and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) can be observed, providing valuable information for confirming the substitution pattern on the aromatic ring. rsc.org

Advanced 2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in establishing the connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, for example, between the different protons on the aromatic ring. An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached, definitively linking the proton and carbon signals and confirming the C-H framework of the molecule. These techniques are crucial for the unambiguous assignment of all proton and carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational modes include the N-H stretching of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. mdpi.com The stretching vibration of the nitrile group (-C≡N) is expected to be observed in the range of 2220-2260 cm⁻¹. mdpi.comajgreenchem.com The C-F stretching vibrations of the difluorophenyl group would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Additionally, C-H stretching and bending vibrations for the aromatic ring and the methine group, as well as C=C stretching vibrations of the aromatic ring, would be present. rsc.orgamazonaws.com

Interactive Data Table: Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Nitrile (-C≡N)C≡N Stretch2220 - 2260
Aromatic C-HC-H Stretch3000 - 3100
Aromatic C=CC=C Stretch1450 - 1600
C-FC-F Stretch1000 - 1400

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the C=C bonds in the aromatic ring would likely produce a strong signal in the Raman spectrum. The C≡N stretch, although visible in IR, is also typically Raman active. This technique can be especially useful for analyzing the skeletal vibrations of the molecule, providing a more complete picture of its vibrational modes. rsc.orgconicet.gov.aresisresearch.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which allows for the determination of its elemental formula. For this compound, HRMS would be employed to confirm its molecular formula, C₈H₆F₂N₂. In positive-ion mode electrospray ionization (ESI), the molecule is expected to be protonated, forming the [M+H]⁺ ion. The theoretical exact mass of this ion can be calculated with high precision.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₈H₇F₂N₂]⁺169.0575

This data is theoretical and calculated based on the elemental composition.

Fragmentation Pattern Analysis for Structural Elucidation

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable information about the compound's structure. The fragmentation of this compound is expected to occur at the bonds adjacent to the amino group and the phenyl ring.

Key expected fragmentation pathways include:

Loss of HCN: A common fragmentation for nitriles, leading to the formation of a stable iminium ion.

Loss of the amino group (NH₂): Cleavage of the C-N bond can result in the loss of an amino radical.

Fragmentation of the phenyl ring: The difluorophenyl group can undergo characteristic fragmentation, although this is generally less favored than the loss of small, stable neutral molecules.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

Predicted m/zProposed Fragment StructureNeutral Loss
142.0499[C₇H₅F₂N]⁺HCN
152.0426[C₈H₅F₂N]⁺NH₃
127.0367[C₇H₄F₂]⁺HCN + NH₃

This data represents predicted fragmentation patterns based on the chemical structure and general fragmentation rules. Actual experimental data may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For this compound dissolved in a solvent like acetonitrile (B52724), the UV-Vis spectrum is expected to be dominated by absorptions from the difluorophenyl aromatic ring.

The primary electronic transitions anticipated are:

π→π* transitions: These are characteristic of aromatic systems and are expected to result in strong absorption bands. The presence of the amino and cyano substituents on the phenyl ring will influence the position and intensity of these bands.

n→π* transitions: The non-bonding electrons on the nitrogen atoms of the amino and nitrile groups can also be excited to anti-bonding π* orbitals. These transitions are typically weaker than π→π* transitions.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Acetonitrile

Predicted λmax (nm)Type of TransitionChromophore
~210π→πPhenyl ring
~270π→πP-substituted phenyl ring
~285n→π*Nitrile group (C≡N)

These are predicted absorption maxima based on the electronic structure of the molecule. Actual experimental values may differ.

Computational Chemistry and Theoretical Investigations of 2 Amino 2 2,5 Difluorophenyl Acetonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Geometry Optimization and Conformational Analysis

No published data is available.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

No published data is available.

Molecular Electrostatic Potential (MESP) Surface Mapping

No published data is available.

Spectroscopic Parameter Prediction and Experimental Correlation

Computational NMR Chemical Shift Calculations

No published data is available.

Vibrational Frequency Calculations and Comparison with Experimental Data

No published data is available.

Theoretical Studies on Reaction Mechanisms and Transition States

The synthesis of α-aminonitriles, such as 2-Amino-2-(2,5-difluorophenyl)acetonitrile, often proceeds via the Strecker reaction, which involves the reaction of an aldehyde or ketone with an amine and cyanide. Theoretical studies on such reactions typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of the reaction.

These studies aim to:

Identify Intermediates and Transition States: By calculating the energies of various possible structures along a reaction coordinate, researchers can identify stable intermediates and the high-energy transition states that connect them. For the formation of this compound, this would involve modeling the initial addition of the amine to the 2,5-difluorobenzaldehyde (B1295323), followed by the nucleophilic attack of the cyanide ion.

Determine Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the reaction rate. nih.gov Theoretical calculations can provide estimates of these energy barriers, helping to understand the feasibility of a proposed mechanism under certain conditions. nih.gov

Elucidate Reaction Pathways: Computational models can compare different possible routes for a reaction. For instance, the sequence of the addition of the amine and cyanide can be investigated to determine the most energetically favorable pathway.

While specific transition state geometries and activation energies for the synthesis of this compound are not found in the surveyed literature, studies on similar reactions, such as the formation of other aminonitriles or related heterocyclic compounds, consistently utilize DFT methods to gain these mechanistic insights. nih.govnih.gov

Analysis of Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical behavior and reactivity. These are routinely calculated using methods like DFT. For this compound, these descriptors would offer a quantitative understanding of its molecular properties.

Key descriptors and their significance include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

The HOMO energy is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

The LUMO energy indicates the molecule's ability to accept electrons. A lower LUMO energy points to a better electron acceptor.

The HOMO-LUMO gap (the difference between LUMO and HOMO energies) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more comprehensive picture of reactivity. Common descriptors include:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The table below presents hypothetical data for these descriptors, as would be calculated for this compound using a standard theoretical method like DFT with a 6-311++G(d,p) basis set. It is important to note that these are representative values and actual calculated data is not available in the cited literature.

Table 1: Calculated Quantum Chemical Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electrophilicity Index (ω)2.80

This table is for illustrative purposes only, as specific computational data for the target molecule was not found in the search results.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate areas of high electron density (nucleophilic sites), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (electrophilic sites), susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atoms, and positive potential around the amino group's hydrogen atoms.

Stereochemistry and Chiral Resolution of 2 Amino 2 2,5 Difluorophenyl Acetonitrile

Enantiomeric Considerations in α-Amino-α-arylacetonitriles

α-Amino-α-arylacetonitriles, including 2-Amino-2-(2,5-difluorophenyl)acetonitrile, are a class of compounds characterized by a chiral carbon atom bonded to an amino group, a nitrile group, and an aryl group. The spatial arrangement of these substituents around the chiral center gives rise to two non-superimposable mirror images known as enantiomers. These enantiomers, designated as (R)- and (S)-isomers, often exhibit different biological activities. wikipedia.org This disparity in pharmacological effect underscores the importance of obtaining enantiomerically pure compounds. wikipedia.org

The biological and pharmacological properties of many chiral compounds are significantly influenced by their stereochemistry. wikipedia.org In numerous instances, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). wikipedia.org Consequently, the synthesis and separation of individual enantiomers are of paramount importance in the pharmaceutical industry to ensure the development of safer and more effective drugs. nih.gov

The "three-point interaction model" is a fundamental concept in chiral recognition, postulating that for a chiral stationary phase (CSP) to differentiate between enantiomers, there must be at least three simultaneous interactions between one of the enantiomers and the CSP. wikipedia.org These interactions can be a combination of hydrogen bonds, electrostatic interactions, hydrophobic interactions, and steric hindrance. The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to their separation. wikipedia.org

Diastereomeric Salt Formation and Selective Crystallization

A classical and widely used method for resolving racemates is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic mixture of this compound, which is basic due to the amino group, with a single enantiomer of a chiral acid, known as a resolving agent. mdpi.com The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. nih.gov

The selection of an appropriate resolving agent is crucial for the success of this method. Common resolving agents for basic compounds include chiral carboxylic acids like tartaric acid and its derivatives. mdpi.comgavinpublishers.com The differential solubility of the diastereomeric salts in a suitable solvent allows for their separation by fractional crystallization. google.com One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. rsc.org After separation, the desired enantiomer of the aminonitrile can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. gavinpublishers.com

The efficiency of the resolution can be influenced by several factors, including the choice of solvent, temperature, and the rate of crystallization. gavinpublishers.comrsc.org In some cases, the stoichiometry of the resolving agent and the presence of additives can also play a significant role in optimizing the separation. mdpi.com

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the enantioseparation of a broad range of compounds, including α-amino-α-arylacetonitriles. nih.gov The separation is achieved by using a column packed with a chiral stationary phase (CSP). A variety of CSPs are commercially available, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, being particularly effective for a wide array of chiral separations. wikipedia.org These CSPs often operate in normal-phase, reversed-phase, or polar organic modes.

For the separation of amino compounds, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are also highly successful. sigmaaldrich.com These CSPs possess ionic groups and are compatible with both aqueous and organic mobile phases, making them suitable for the direct analysis of polar and ionic compounds like amino acids and their derivatives. sigmaaldrich.com The choice of mobile phase, which typically consists of a mixture of an organic solvent (e.g., hexane, ethanol, acetonitrile) and additives, is critical for achieving optimal resolution. nih.govshimadzu.com

A study on the enantiomeric separation of underivatized amino acids on a teicoplanin-based CSP demonstrated that the retention and selectivity are influenced by the concentration of the organic modifier in the mobile phase. sigmaaldrich.com It was observed that the D-enantiomer is generally more strongly retained than the L-enantiomer on this type of CSP. sigmaaldrich.com

ParameterDescription
Stationary Phase Chiral Stationary Phase (e.g., Polysaccharide-based, Macrocyclic glycopeptide-based)
Mobile Phase A mixture of organic solvents (e.g., hexane, ethanol, acetonitrile) with or without additives.
Detection UV, Mass Spectrometry (MS)
Principle Differential interaction of enantiomers with the CSP, leading to different retention times.

Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. nih.govnih.gov SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. fagg.be The same types of chiral stationary phases used in HPLC can often be employed in SFC. chromatographyonline.com The unique properties of supercritical fluids allow for higher flow rates, leading to high-throughput analysis, which is particularly beneficial in the pharmaceutical industry. chromatographyonline.com

Gas Chromatography (GC) is another technique that can be used for chiral separations, particularly for volatile compounds. nih.govchromatographyonline.com However, for non-volatile compounds like amino acids and their derivatives, derivatization is often necessary to increase their volatility and thermal stability. researchgate.netnih.gov This involves converting the polar functional groups (amino and carboxyl groups) into less polar derivatives. researchgate.net Chiral separations in GC are performed using capillary columns coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives or amino acid derivatives. uni-muenchen.de The choice of the derivatizing agent and the CSP is crucial for achieving successful enantioseparation. nih.gov

TechniquePrincipleAdvantagesLimitations
SFC Utilizes a supercritical fluid as the mobile phase for separation on a chiral stationary phase.Fast separations, reduced solvent waste, "greener" technique. nih.govfagg.beRequires specialized instrumentation.
GC Separation of volatile compounds in the gas phase on a chiral stationary phase.High resolution and sensitivity. chromatographyonline.comuni-muenchen.deOften requires derivatization for non-volatile analytes like aminonitriles. researchgate.net

Dynamic Kinetic Resolution (DKR) for Enhanced Enantiopurity

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemate into a single enantiomer with a theoretical yield of 100%, surpassing the 50% maximum yield of classical kinetic resolution. nih.govprinceton.edu DKR combines a kinetic resolution process with in situ racemization of the slower-reacting enantiomer. nih.gov

In the context of α-amino-α-arylacetonitriles, DKR can be particularly useful. The process typically involves an enzyme or a chiral catalyst that selectively reacts with one enantiomer, while a racemization catalyst continuously interconverts the enantiomers. harvard.edu For instance, an enzymatic hydrolysis of an N-acyl derivative of racemic this compound could be employed. harvard.edu An acylase would selectively hydrolyze the N-acyl group from one enantiomer, for example, the (S)-enantiomer, to yield the free amino compound. Simultaneously, a racemization agent would convert the unreacted (R)-N-acyl-aminonitrile into the (S)-N-acyl-aminonitrile, which can then be hydrolyzed by the enzyme. nih.govresearchgate.net This process continues until, theoretically, the entire racemic starting material is converted into the desired enantiomerically pure product. rsc.org

The success of a DKR process hinges on the compatibility of the resolution and racemization conditions. The racemization must be fast enough relative to the resolution to prevent depletion of the reactive enantiomer. nih.gov

ComponentFunction
Chiral Catalyst/Enzyme Selectively reacts with one enantiomer.
Racemization Catalyst Interconverts the enantiomers of the starting material.
Substrate Racemic this compound (often in a derivatized form).
Product Enantiomerically enriched or pure product.

Based on a comprehensive search for "this compound," there is insufficient detailed research available in the public domain to fulfill the specific requirements of the requested article outline. The search did not yield specific studies or detailed findings regarding its application in the synthesis of complex molecules, nitrogen-containing heterocycles, multicomponent reactions, asymmetric synthesis, or as a precursor for organic frameworks.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested.

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Performance Liquid Chromatography (HPLC) and its Variants (RP-HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of "2-Amino-2-(2,5-difluorophenyl)acetonitrile". Due to the compound's polarity, Reversed-Phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). thermofisher.comhplc.eu The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. thermofisher.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times, making it ideal for high-throughput screening and complex mixture analysis. lcms.czwaters.com For "this compound", a UPLC method would offer superior peak separation from starting materials, by-products, or degradants.

The development of a robust RP-HPLC or UPLC method involves optimizing several parameters, including the column chemistry, mobile phase composition (including pH and additives like trifluoroacetic acid to improve peak shape), and column temperature, which can affect selectivity. waters.comresearchgate.net Detection is commonly performed using a UV detector, as the phenyl ring in the molecule absorbs UV light.

Table 1: Illustrative RP-HPLC/UPLC Parameters for the Analysis of this compound | Parameter | HPLC Specification | UPLC Specification | Purpose | | :--- | :--- | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm | Provides non-polar stationary phase for reversed-phase separation. | | Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. | | Mobile Phase B | Acetonitrile | Acetonitrile | Organic modifier; elution strength is increased with higher concentration. | | Gradient | 5% to 95% B over 15 min | 5% to 95% B over 5 min | Allows for elution of compounds with a wide range of polarities. | | Flow Rate | 1.0 mL/min | 0.4 mL/min | Optimized for column dimensions and particle size. | | Column Temp. | 30 °C | 40 °C | Controls viscosity and can influence separation selectivity. waters.com | | Detection | UV at 254 nm | UV at 254 nm | The aromatic ring provides strong UV absorbance for detection. | | Injection Vol. | 10 µL | 2 µL | Scaled to column capacity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of "this compound" by GC is challenging. The presence of a polar primary amino group makes the compound non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.

To overcome this limitation, derivatization is a necessary prerequisite. This chemical modification process converts the polar amino group into a less polar, more volatile, and more thermally stable functional group. youtube.com Common derivatization strategies for amino groups include:

Silylation: Reaction with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) derivative. mdpi.com

Acylation: Reaction with reagents such as trifluoroacetic anhydride (TFAA) to form an acyl derivative. youtube.com

Alkylation: Introduction of an alkyl group to enhance volatility. youtube.com

Once derivatized, the analyte can be readily separated on a standard non-polar GC column (e.g., DB-5MS) and detected by the mass spectrometer. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that confirms the identity of the compound. mdpi.com

Table 2: Typical Workflow for GC-MS Analysis of Derivatized this compound | Step | Procedure | Details | | :--- | :--- | :--- | | 1. Derivatization | Silylation with MTBSTFA | The compound is dissolved in a suitable solvent (e.g., acetonitrile), and the silylating reagent is added. The mixture is heated (e.g., 60-100 °C) for a specific time to ensure complete reaction. | | 2. GC Injection | Splitless Injection | 1 µL of the derivatized sample is injected into the GC inlet at a high temperature (e.g., 280 °C) to ensure rapid vaporization. mdpi.com | | 3. GC Separation | Capillary Column | A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used with a temperature program (e.g., ramp from 60 °C to 300 °C) to separate the derivative from other components. | | 4. MS Ionization | Electron Ionization (EI) | The separated compound is bombarded with high-energy electrons (typically 70 eV), causing it to fragment in a reproducible manner. | | 5. MS Detection | Mass Analyzer (e.g., Quadrupole) | The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) to generate a mass spectrum, which is used for identification. |

Hyphenated Techniques (e.g., HPLC-MS) for Comprehensive Profiling

Hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offer a powerful solution for the comprehensive analysis of "this compound". This method directly couples the superior separation of HPLC (or UPLC) with the high sensitivity and specificity of mass spectrometry, providing orthogonal data from a single analysis. researchgate.net

The compound is first separated by RP-HPLC under conditions similar to those described previously. The column eluent is then directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common ionization technique for this type of molecule, as it is a soft method that typically generates an intact protonated molecule [M+H]⁺. This allows for unambiguous determination of the molecular weight.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this approach, the protonated molecule is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification, even in complex matrices. researchgate.net High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of the parent and fragment ions with very high accuracy, which helps in confirming the elemental composition. nih.gov

Table 3: Key Parameters for HPLC-MS Analysis of this compound | Parameter | Typical Setting | Purpose | | :--- | :--- | :--- | | Separation | UPLC (as per Table 1) | Provides rapid and high-resolution separation prior to MS detection. | | Ionization Mode | Electrospray Ionization (ESI), Positive | Soft ionization suitable for polar molecules, generates protonated molecular ion [M+H]⁺. | | Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy for both precursor and fragment ions, enabling formula determination. | | MS Scan Mode | Full Scan (m/z 50-500) | Detects all ions within a mass range to identify the molecular ion. | | MS/MS Scan Mode | Product Ion Scan | Selects the [M+H]⁺ ion, fragments it, and scans for product ions to confirm structure. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (such as fluorine) in a sample. It serves as a crucial check for the purity and stoichiometric integrity of a newly synthesized batch of "this compound".

The procedure involves combusting a small, precisely weighed amount of the pure compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. The fluorine content is typically determined by other methods, such as ion chromatography after combustion and absorption. The experimentally determined weight percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₇F₂N₂). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and high purity. ajgreenchem.com

Table 4: Elemental Composition of this compound (C₈H₇F₂N₂) | Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Typical) | | :--- | :--- | :--- | :--- | | Carbon (C) | C₈ | 57.83% | 57.75% | | Hydrogen (H) | H₇ | 4.25% | 4.21% | | Fluorine (F) | F₂ | 22.87% | 22.81% | | Nitrogen (N) | N₂ | 15.05% | 15.00% | | Total | C₈H₇F₂N₂ | 100.00% | 99.77% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique used extensively during the synthesis and purification of "this compound". Its primary applications are to monitor the progress of a chemical reaction and to assess the purity of a sample qualitatively. ajgreenchem.comajgreenchem.com

In TLC, a small spot of the sample is applied to a stationary phase, which is typically a thin layer of silica gel coated on a plate of glass or aluminum. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

The position of the compound is visualized, often under UV light, and its retention factor (Rf) is calculated. By comparing the Rf value of the product to that of the starting materials, a researcher can quickly determine if the reaction is complete. ajgreenchem.com Similarly, the appearance of multiple spots in a sample lane indicates the presence of impurities. orgsyn.org

Table 5: Example TLC Systems for Analysis of this compound | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F₂₅₄ plates | Polar adsorbent; F₂₅₄ indicates a fluorescent indicator for visualization under 254 nm UV light. | | Mobile Phase 1 | 70:30 Petroleum Ether : Ethyl Acetate | A moderately polar solvent system. | | Mobile Phase 2 | 50:50 Hexane : Dichloromethane | A less polar solvent system. | | Visualization | UV lamp (254 nm) | The aromatic ring in the compound will absorb UV light, appearing as a dark spot on the fluorescent background. | | Hypothetical Rf | 0.45 in System 1 | The Rf value is dependent on the specific mobile phase composition and is used for comparative analysis. |

Compound Reference Table

Table 6: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym | Molecular Formula | | :--- | :--- | :--- | | this compound | - | C₈H₇F₂N₂ | | Acetonitrile | - | C₂H₃N | | Dichloromethane | - | CH₂Cl₂ | | Ethyl Acetate | - | C₄H₈O₂ | | Formic Acid | - | CH₂O₂ | | Hexane | - | C₆H₁₄ | | Methanol | - | CH₄O | | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | C₉H₁₈F₃NOSi | | Petroleum Ether | - | Mixture | | Trifluoroacetic acid | TFA | C₂HF₃O₂ |

Q & A

Q. How can researchers optimize the synthesis yield of 2-Amino-2-(2,5-difluorophenyl)acetonitrile under varying reaction conditions?

  • Methodological Answer : Systematic optimization involves adjusting temperature (e.g., 0–80°C), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., KCN or phase-transfer catalysts). Reaction monitoring via TLC or HPLC is critical to identify intermediate stability and byproduct formation. For fluorinated analogs, electron-withdrawing substituents on the phenyl ring may necessitate longer reaction times or inert atmospheres to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^{1}\text{H} NMR identifies amine protons and confirms substitution patterns.
  • IR : Stretching frequencies for nitrile (~2250 cm1^{-1}) and amine groups (~3300 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns from fluorine atoms .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The ortho- and para-fluorine groups act as electron-withdrawing substituents, polarizing the nitrile group and enhancing electrophilicity. Reactivity can be quantified via Hammett constants (σmeta-F=0.34\sigma_{\text{meta-F}} = 0.34, σpara-F=0.15\sigma_{\text{para-F}} = 0.15) to predict regioselectivity in reactions with amines or thiols .

Advanced Research Questions

Q. How can computational chemistry predict novel reaction pathways for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) map transition states and intermediates. Reaction path searches using nudged elastic band (NEB) methods identify energetically favorable pathways. For example, fluorinated analogs may exhibit unique cyclization behaviors due to steric and electronic effects .

Q. How to resolve contradictions in reported biological activity data for this compound across assays?

  • Methodological Answer :
  • Assay Validation : Compare cytotoxicity thresholds (e.g., IC50_{50} values) under standardized conditions (pH, temperature, cell lines).
  • Structural Analogs : Test derivatives (e.g., 2,6-difluoro or 4-methoxy variants) to isolate substituent effects. Molecular docking (AutoDock Vina) can model binding interactions with targets like kinases or GPCRs, correlating computational affinity scores with experimental data .

Q. What strategies mitigate racemization during asymmetric synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) to stabilize transition states.
  • Low-Temperature Conditions : Reduce kinetic energy to suppress epimerization.
  • In Situ Monitoring : Circular dichroism (CD) spectroscopy tracks enantiomeric excess during synthesis .

Data Analysis and Experimental Design

Q. How to design a kinetic study for the hydrolysis of this compound in aqueous buffers?

  • Methodological Answer :
  • Variable Control : pH (2–12), ionic strength, and temperature.
  • Analytical Tools : UV-Vis spectroscopy tracks nitrile conversion to carboxylic acids (absorbance at ~260 nm). Rate constants (kobsk_{\text{obs}}) are derived from pseudo-first-order kinetics and Arrhenius plots to determine activation energy .

Q. What statistical approaches validate reproducibility in synthetic protocols for fluorinated acetonitriles?

  • Methodological Answer : Use Design of Experiments (DoE) to test factors (e.g., reagent stoichiometry, solvent volume). ANOVA identifies significant variables, while Pareto charts prioritize optimization steps. Replicate reactions (n ≥ 3) ensure confidence intervals for yield and purity .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in spectroscopic data for fluorinated acetonitrile derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:
  • X-ray Crystallography : Resolves ambiguities in molecular geometry.
  • 2D NMR (COSY, NOESY) : Assigns proton coupling networks and spatial proximities, clarifying substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.